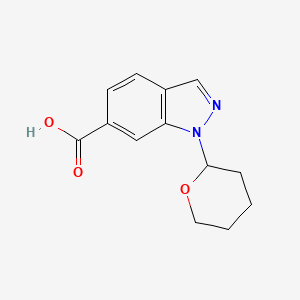

1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-6-carboxylic acid

Description

1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-6-carboxylic acid (CAS: 1017792-97-0) is a heterocyclic compound featuring an indazole core substituted with a tetrahydro-2H-pyran-2-yl group at the 1-position and a carboxylic acid moiety at the 6-position. This structure combines the rigidity of the indazole scaffold with the steric and electronic effects of the tetrahydropyran (THP) protecting group, making it a versatile intermediate in pharmaceutical synthesis and coordination chemistry. The THP group enhances solubility and stability during synthetic processes, while the carboxylic acid enables coordination to metal ions, as demonstrated in the construction of luminescent coordination polymers (CPs) .

Commercially, it is available with ≥95% purity (e.g., from Combi-Blocks and Aladdin) and is primarily utilized in drug discovery, particularly for kinase inhibitors and anticancer agents . Its role in metal-organic frameworks (MOFs) has also been explored, where it acts as a ligand for group 12 metals (Zn²⁺, Cd²⁺), producing materials with photoluminescent properties .

Properties

IUPAC Name |

1-(oxan-2-yl)indazole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c16-13(17)9-4-5-10-8-14-15(11(10)7-9)12-3-1-2-6-18-12/h4-5,7-8,12H,1-3,6H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNBDAJILRYSSGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)N2C3=C(C=CC(=C3)C(=O)O)C=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50656773 | |

| Record name | 1-(Oxan-2-yl)-1H-indazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50656773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017792-97-0 | |

| Record name | 1-(Oxan-2-yl)-1H-indazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50656773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Strategy

The synthesis generally proceeds via:

- Construction of the indazole core, often through cyclization of hydrazine derivatives with appropriate aromatic precursors.

- Introduction of the tetrahydro-2H-pyran-2-yl substituent at the N-1 position via nucleophilic substitution or protective group strategies.

- Functionalization of the 6-position of the indazole ring to introduce the carboxylic acid group, typically through directed lithiation followed by carboxylation or via halogenation and subsequent carboxylation.

Key Reaction Steps and Conditions

| Step | Reaction Type | Reagents/Catalysts | Conditions | Outcome/Yield |

|---|---|---|---|---|

| 1 | Formation of indazole core | Hydrazine hydrate, aromatic aldehyde or ketone precursor | Reflux in ethanol or other polar solvents | High yield cyclized indazole intermediate |

| 2 | N-1 substitution with tetrahydropyran | Tetrahydro-2H-pyran-2-yl halide or equivalent electrophile | Base (e.g., potassium carbonate), polar aprotic solvent (DMF), inert atmosphere, 60-80°C | Moderate to good yield of N-substituted indazole |

| 3 | Functionalization at 6-position | Directed ortho-lithiation with n-BuLi, then CO2 quench | Low temperature (-78°C), inert atmosphere | Carboxylated indazole intermediate |

| 4 | Purification | Column chromatography or recrystallization | Silica gel, ethyl acetate/hexanes gradient | Pure this compound |

Representative Experimental Data

A typical procedure reported includes:

- Mixing 1H-indazole with tetrahydro-2H-pyran-2-yl bromide in the presence of potassium carbonate in N,N-dimethylformamide (DMF).

- Stirring under argon atmosphere at 80°C for 16 hours to achieve N-1 substitution.

- Subsequent lithiation at the 6-position using n-butyllithium at -78°C, followed by bubbling CO2 gas to introduce the carboxylic acid.

- Workup involves aqueous quenching, extraction, drying over sodium sulfate, and purification by silica gel chromatography.

Yields for the N-substitution step typically range from 30% to 60%, while the carboxylation step is generally high yielding (>70%) when optimized.

Catalysts, Solvents, and Reaction Optimization

- Catalysts: Palladium-based catalysts such as dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II) dichloromethane complex are used in related coupling reactions involving similar heterocycles to improve yields and selectivity.

- Bases: Potassium carbonate is commonly used for N-alkylation steps, while stronger bases like n-butyllithium are employed for directed lithiation.

- Solvents: Polar aprotic solvents such as DMF and 1,4-dioxane facilitate substitution and coupling reactions. Water is sometimes included in small amounts to improve solubility.

- Temperature: Elevated temperatures (45–80°C) are used during substitution, while low temperatures (-78°C) are critical for lithiation/carboxylation to avoid side reactions.

Purification and Characterization

- Purification is achieved by silica gel column chromatography, typically eluting with gradients of ethyl acetate and hexanes.

- The final compound is characterized by LCMS, NMR spectroscopy, and melting point analysis.

- LCMS purity is often above 90%, with molecular ion peaks consistent with the molecular weight of 246.26 g/mol.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Molecular Formula | C13H14N2O3 |

| Molecular Weight | 246.26 g/mol |

| Key Reagents | Hydrazine derivatives, tetrahydro-2H-pyran-2-yl halides, n-butyllithium, CO2 |

| Catalysts | Pd(dppf)Cl2·CH2Cl2 (for related coupling) |

| Solvents | DMF, 1,4-dioxane, water (minor) |

| Temperature Range | -78°C (lithiation) to 80°C (substitution) |

| Atmosphere | Inert (argon or nitrogen) |

| Typical Yields | 30–60% (N-substitution), >70% (carboxylation) |

| Purification | Silica gel chromatography, recrystallization |

| Characterization | LCMS, NMR, melting point |

Chemical Reactions Analysis

1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-6-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halides or hydroxyl groups are replaced by other nucleophiles.

Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-6-carboxylic acid has been explored for its potential therapeutic applications. The indazole framework is known for its biological activity, including anti-inflammatory and anticancer properties. Researchers are investigating this compound's ability to act as a scaffold for the development of novel drugs targeting various diseases.

Synthesis of Bioactive Compounds

This compound serves as a versatile building block in the synthesis of more complex bioactive molecules. Its functional groups allow for various chemical modifications, enabling the creation of derivatives with enhanced pharmacological properties. For example, modifications can be made to improve solubility or target specificity.

Proteomics Research

Recent studies have highlighted the use of this compound in proteomics, particularly in the study of protein interactions and functions. This compound can be utilized as a probe to investigate specific protein targets, aiding in understanding cellular mechanisms and disease pathways.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines, suggesting potential as an anticancer agent. |

| Study B | Anti-inflammatory Properties | Investigated the anti-inflammatory effects of the compound, revealing its ability to inhibit pro-inflammatory cytokines in vitro. |

| Study C | Drug Development | Utilized as a precursor in synthesizing novel indazole-based compounds with improved efficacy against specific targets in drug-resistant bacterial strains. |

Mechanism of Action

The mechanism by which 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-6-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, its potential anti-inflammatory activity may involve the inhibition of enzymes like cyclooxygenase, reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

To contextualize its unique properties, the following compounds are compared structurally, functionally, and commercially:

Structural Analogues

Key Observations :

- Positional Isomerism : The 6-carboxylic acid derivative exhibits superior coordination capability compared to its 4-carboxylic acid isomer due to favorable spatial arrangement for metal binding .

- Backbone Flexibility : Benzoic acid derivatives (e.g., QD-5637, QD-1569) lack the indazole nitrogen heterocycle, reducing their utility in pharmacologically active scaffolds .

Functional Analogues

Boronic Acid Derivatives

- 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester (CAS: 903550-26-5): A Suzuki coupling reagent with a THP-protected pyrazole core. Unlike the indazole-carboxylic acid, this compound is tailored for cross-coupling reactions but lacks carboxylate coordination sites .

- Purity & Cost : Available at >98% purity (Kanto Reagents), priced at ¥15,100/250 mg, reflecting its specialized synthetic role .

Coordination Polymer Ligands

- 1H-Indazole-6-carboxylic Acid (CAS: 704-91-6): The unprotected parent compound forms CPs with Zn²⁺/Cd²⁺ but is less stable in aqueous solutions compared to its THP-protected derivative. Photoluminescence studies show similar emission spectra, but the THP group enhances hydrolytic stability .

Key Findings :

- The THP-protected indazole-carboxylic acid balances stability and reactivity, outperforming its unprotected counterpart in prolonged synthetic workflows .

- Boronic esters serve distinct roles in cross-coupling, whereas carboxylic acid derivatives prioritize coordination and drug design .

Photoluminescence in Coordination Polymers

Studies on Zn/Cd CPs reveal:

- Emission Wavelength : Both 1-(THP)-1H-indazole-6-carboxylic acid and its parent ligand emit at ~400 nm (ligand-centered π→π* transitions).

- Quantum Yield : THP derivatives show marginally higher yields due to reduced aggregation-induced quenching .

- Aqueous Stability : THP protection mitigates ligand dissociation in water, enhancing applicability in biosensing .

Biological Activity

1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-6-carboxylic acid (CAS Number: 1017792-97-0) is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C₁₃H₁₄N₂O₃

- Molecular Weight : 246.27 g/mol

- Purity : 95% .

Antimicrobial Activity

Research indicates that compounds structurally similar to this compound exhibit notable antimicrobial properties. For instance, a study evaluating various indazole derivatives demonstrated significant activity against Mycobacterium tuberculosis , suggesting potential applications in treating tuberculosis .

The proposed mechanism of action for compounds in the indazole family often involves the inhibition of specific enzymes or pathways critical for microbial survival or cancer cell proliferation. For example, indazoles have been shown to inhibit kinases and other enzymes involved in cellular signaling pathways, which can lead to reduced tumor growth and enhanced sensitivity to existing therapies .

Case Studies

Future Directions

Further research is essential to fully elucidate the biological activities and mechanisms of action of this compound. Specific areas for future study include:

- In vivo studies to assess therapeutic efficacy and safety.

- Structure-activity relationship (SAR) studies to optimize the compound's pharmacological properties.

- Exploration of its potential as a lead compound for drug development targeting specific diseases.

Q & A

Q. What are the common synthetic routes for 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-6-carboxylic acid, and how can reaction conditions be optimized?

The synthesis typically involves introducing the tetrahydro-2H-pyran (THP) group as a protecting moiety to the indazole-6-carboxylic acid scaffold. A methodological approach includes:

- Protection of the indazole nitrogen : Use THP derivatives (e.g., dihydropyran) under acidic conditions to form the THP-indazole intermediate.

- Carboxylic acid functionalization : Ensure compatibility with the THP group during subsequent reactions (e.g., esterification or metal coordination) .

- Optimization : Vary solvent polarity (DMF, THF), temperature (80–120°C), and catalyst (e.g., p-toluenesulfonic acid) to improve yield and purity. Monitor progress via TLC and HPLC .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and chromatographic methods?

- Mass Spectrometry (MS) : The exact mass (calculated for C₁₃H₁₄N₂O₃: 246.1004) should match experimental high-resolution MS data to verify molecular composition .

- NMR : Key signals include the THP ring protons (δ 1.5–4.5 ppm for pyranyl CH₂ and CH groups) and indazole aromatic protons (δ 7.5–8.5 ppm).

- HPLC : Use reverse-phase columns (C18) with UV detection at 254 nm to assess purity (>98%) .

Advanced Research Questions

Q. How does the THP group influence the coordination chemistry of indazole-6-carboxylic acid in metal-organic frameworks (MOFs)?

The THP group sterically hinders metal-ligand interactions, altering structural dimensionality. For example:

- Without THP : 1H-indazole-6-carboxylic acid forms 3D MOFs with Cd(II) due to higher coordination flexibility .

- With THP : The bulky THP moiety restricts coordination sites, potentially favoring 1D or 2D polymeric structures. Compare Zn(II) and Cd(II) complexes using X-ray crystallography to assess bond angles and ligand geometry .

Q. What experimental strategies resolve contradictions in reported solubility and stability data for this compound?

- Solubility profiling : Test in polar (DMSO, water) vs. non-polar solvents (chloroform) under varying pH (4–10). Note discrepancies arising from THP hydrolysis in acidic/basic conditions.

- Stability assays : Conduct accelerated degradation studies (40°C/75% RH) with LC-MS to identify decomposition products (e.g., free indazole-6-carboxylic acid) .

Q. How can computational modeling predict the reactivity of this compound in catalytic or biological systems?

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Docking studies : Simulate interactions with biological targets (e.g., enzymes) or metal clusters in MOFs. Validate with experimental kinetics (e.g., IC₅₀ assays or catalytic turnover rates) .

Methodological Challenges

Q. What are the critical considerations for designing experiments involving THP-protected indazole derivatives under solvothermal conditions?

- Solvent selection : Use DMF/water mixtures to balance ligand solubility and metal salt dissociation. Avoid protic solvents that may hydrolyze the THP group.

- Stoichiometry : Optimize metal:ligand ratios (1:1 to 1:3) to control polymerization vs. discrete complex formation.

- Characterization : Pair PXRD with SC-XRD to resolve crystallographic ambiguities in MOF structures .

Q. How do researchers address discrepancies in reported biological activities of THP-indazole derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.